molecular formula C18H14N2O2 B1202704 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione

3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione

Cat. No. B1202704
M. Wt: 290.3 g/mol
InChI Key: YSZCDIFFVAZIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione is a member of pyrrolidines.

Scientific Research Applications

Enzyme Inhibition

3-phenylpyrrolidine-2, 5-diones, including compounds similar to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been investigated as potential inhibitors of the steroid sulphatase enzyme. For instance, specific derivatives have shown inhibitory effects on steroid sulphatase from human placenta, indicating potential applications in regulating steroid hormone levels (Hassanzadeh, Smith, & Nicholls, 2006).

Antimicrobial Properties

Derivatives of 3-phenylpyrrolidine-2,5-dione have exhibited promising in vitro antifungal activities. For example, certain compounds have shown significant inhibitory activities against a broad spectrum of fungi, suggesting their potential as novel fungicides (Cvetković et al., 2019).

Anticancer Activity

Compounds structurally related to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione have been synthesized and evaluated for their anticancer activities. Some of these compounds, particularly those modified at specific positions, have shown comparable or higher activity against certain cancer cells than established drugs like 5-Fluorouracil, highlighting their potential as cancer inhibitory agents (Li Zi-cheng, 2013).

Corrosion Inhibition

Indoline compounds, which include structures similar to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been studied for their effectiveness in inhibiting corrosion. These compounds have shown potential in protecting steel surfaces in acidic environments, indicating their utility in industrial applications (Yadav, Sarkar, & Purkait, 2015).

Photochromic Properties

Some derivatives of 3-phenylpyrrolidine-2,5-dione demonstrate interesting photochromic properties. These compounds have been shown to undergo reversible changes in their absorption characteristics upon exposure to light, which could be utilized in developing materials for optical storage and other photonic applications (Balenko et al., 2010).

Amyloid Detection

Unsymmetric indolylmaleimides, which are structurally related to 3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione, have been used for the detection of amyloid fibrils. These compounds exhibit high selectivity for amyloid fibrils, suggesting their potential application in diagnosing conditions like Alzheimer's disease (Nakazono et al., 2014).

properties

Product Name

3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H14N2O2/c21-17-10-14(15-11-19-16-9-5-4-8-13(15)16)18(22)20(17)12-6-2-1-3-7-12/h1-9,11,14,19H,10H2

InChI Key

YSZCDIFFVAZIBE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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